

ritanserin R55667 development code

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Compound Focus: Ritanserin

CAS No.: 87051-43-2

Cat. No.: S541477

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Core Pharmacology and Properties

Ritanserin is characterized by its potent and selective action on specific serotonin receptors.

Table 1: Pharmacodynamic Profile of Ritanserin

Receptor / Target	Affinity / Potency (IC50 or Ki)	Primary Action	Research & Therapeutic Implications
5-HT2A Receptor	Ki = 0.45 nM; IC50 = 0.9 nM [1] [2]	Potent antagonist [1]	Investigation for schizophrenia (negative symptoms), sleep enhancement (increases slow-wave sleep) [1].
5-HT2C Receptor	Ki = 0.71 nM [1]	Potent antagonist [1]	Potential anxiolytic and antidepressant effects [1].
Diacylglycerol Kinase α (DGK α)	IC50 = 16.7 μ M (cellular assay) [2]	Potent inhibitor [1]	Investigated for cancer therapy (glioblastoma, melanoma, lung cancer) [1].
Other Receptors (H1, D2, α 1/ α 2-adrenergic)	39- to 166-fold lower affinity than 5-HT2A [1]	Weak antagonist [3]	Demonstrates selectivity, reducing potential for side effects mediated by these receptors [1].

Table 2: Chemical and Preclinical Data

Property	Detail
Molecular Formula / Weight	C27H25F2N3OS / 477.57 g·mol ⁻¹ [1]
CAS Number	87051-43-2 [4]
Melting Point	145.5 °C [4]
Solubility	>10 mg/mL in methanol; soluble in DMSO (52.35 mM) [4] [2]

| **In Vivo Efficacy (Animal Models)** | • Blocks 5-HTP-induced head twitches in rats (10 mg/kg) [3]. • Long-acting 5-HT_{2A} occupancy (>70% for 48 h post-subcutaneous administration in rats/guinea pigs at 2.5 mg/kg) [3]. • Slows xenograft tumor growth in mice (A549 lung cancer cells, 10 mg/mice) [2]. || **Acute Toxicity (LD50, oral, rat)** | ~956 mg/kg [4] |

Development History and Rationale for Research Repurposing

Ritanserin was initially investigated in clinical trials for conditions including **insomnia, depression, anxiety, schizophrenia, and migraine** [1]. A key reason it was never marketed was due to **unrevealed safety problems** that halted its clinical development for these indications [1] [5].

- **From Ritanserin to Risperidone:** **Ritanserin's** pharmacophore was used as a chemical starting point. Researchers combined its potent 5-HT_{2A} antagonism with dopamine D₂ antagonism, leading to the development of the atypical antipsychotic **risperidone** [1] [6].
- **Repurposing for Oncology:** The safety liabilities that ended **ritanserin's** development as a neurologic drug have led to its investigation in oncology. It has been identified as a potent inhibitor of **Diacylglycerol kinase alpha (DGK α)** and has been shown to block **c-RAF activation**, inducing apoptotic cell death in **non-small cell lung cancer, small cell lung cancer, glioblastoma, and melanoma** [1].

Key Research Applications and Experimental Insights

Serotonin Receptor Research

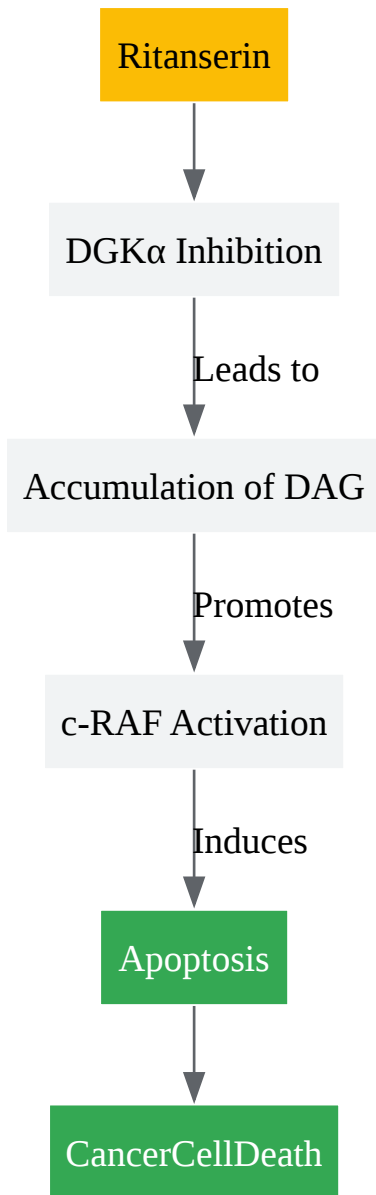
Ritanserin is a reference standard for selective 5-HT_{2A/2C} antagonism.

- **Experimental Protocol (In Vitro Binding):** A common method is a **radioligand binding assay** to determine receptor affinity (K_i) and selectivity. **Ritanserin** exhibits high selectivity for 5-HT_{2A} over 5-HT₁ receptors (IC_{50} s = 0.9 nM and >1000 nM, respectively) [3].
- **Experimental Protocol (In Vivo Functional Assay):** The **5-HTP-induced head twitch test** in rodents is used. Administer 10 mg/kg **ritanserin** to rats to block head twitches induced by a serotonin precursor, demonstrating 5-HT_{2A} antagonism *in vivo* [3].

Oncology Research

Ritanserin's anticancer activity is primarily linked to DGK α inhibition.

Mechanism of Action in Cancer Research



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- **Experimental Protocol (In Vitro Cytotoxicity):** Treat cultured non-small cell lung cancer (NSCLC) or small cell lung cancer (SCLC) cells with **ritanserin**. Measure c-RAF activation and induction of apoptotic cell death via assays like Western Blot and flow cytometry with Annexin V staining [1].
- **Experimental Protocol (In Vivo Xenograft Model):** The study involved injecting A549 lung cancer cells into mice to form tumors. **Ritanserin** was administered at 10 mg per mouse daily for 15 days, which significantly slowed tumor growth [2].

Critical Notes for Researchers

- **Regulatory Status:** **Ritanserin** is **not approved for medical use** and is **for research use only** [1] [2]. It is a controlled substance in some territories [2].
- **Safety Data Sheet (SDS):** Consult the SDS for handling. The compound may cause skin, eye, and respiratory irritation (GHS hazard codes: H315, H319, H335) [4].
- **Commercial Availability:** It is available from biochemical suppliers (e.g., Cayman Chemical, MedChemExpress, Sigma-Aldrich) in various quantities for research [3] [4] [2].

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To cite this document: Smolecule. [ritanserin R55667 development code]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b541477#ritanserin-r55667-development-code>]

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